N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a tetrahydronaphthalene ring attached to a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the oxadiazole ring, followed by the attachment of the various functional groups . The synthesis could involve nucleophilic substitution reactions, condensation reactions, and possibly even transition metal-catalyzed couplings .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the tetrahydronaphthalene ring suggests that the compound could have a rigid, planar structure. The methoxyphenyl group could contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the oxadiazole ring and the carboxamide group. These functional groups are often involved in various chemical reactions. For example, oxadiazoles can participate in nucleophilic substitution reactions, while carboxamides can undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the nonpolar tetrahydronaphthalene ring could give the compound both polar and nonpolar characteristics .Scientific Research Applications
Organic Synthesis and Drug Discovery
Compounds containing the 1,3,4-oxadiazole moiety, such as N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide, have been extensively explored for their synthetic and medicinal chemistry applications. These compounds exhibit a range of biological activities, making them attractive targets for drug discovery. Research on similar structures has led to the development of novel dihydropyrimidine derivatives with potential antidiabetic properties, showcasing the versatility of the oxadiazole ring in medicinal chemistry (Lalpara et al., 2021). Furthermore, the design and synthesis of benzimidazole derivatives incorporating the 1,3,4-oxadiazole unit have demonstrated anticancer activities, highlighting the compound's role in synthesizing new therapeutic agents (Salahuddin et al., 2014).
Pharmacological Potential
The pharmacological evaluation of heterocyclic compounds containing 1,3,4-oxadiazole and pyrazole novel derivatives, including structures akin to this compound, has shown promising results in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies indicate the compound's potential in developing new pharmacological agents with diverse therapeutic effects (Faheem, 2018).
Material Science Applications
In material science, the incorporation of 1,3,4-oxadiazole derivatives into polymeric materials has been investigated for their optoelectronic characteristics and electrochromic performances. The synthesis of aromatic diamine incorporating the 1,3,4-oxadiazole segment, for example, has led to the development of highly conjugated polyimides with potential applications in electrochromic devices (Constantin et al., 2019). These findings underscore the compound's relevance in creating advanced materials with desirable electronic and optical properties.
Future Directions
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-10-8-14(9-11-17)19-22-23-20(26-19)21-18(24)16-7-6-13-4-2-3-5-15(13)12-16/h6-12H,2-5H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEWABSLFANIDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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